molecular formula C27H29Cl2N3S B152436 N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine CAS No. 130031-50-4

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine

Cat. No.: B152436
CAS No.: 130031-50-4
M. Wt: 498.5 g/mol
InChI Key: RIZRAWBQTFMLAA-UHFFFAOYSA-N
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Description

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine is a synthetic acridine derivative with a bifunctional alkylating moiety. Its structure combines a 9-acridinamine core, a butylthio linker, and a bis(2-chloroethyl)amino group. This design enables dual functionality: the acridine moiety facilitates DNA intercalation, while the nitrogen mustard (bis(2-chloroethyl)amino) group induces DNA crosslinking, a hallmark of alkylating chemotherapeutic agents . The compound’s molecular weight and stability are influenced by its sulfur-containing linker, which may enhance solubility compared to purely aromatic analogs.

Properties

IUPAC Name

N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylbutyl]acridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29Cl2N3S/c28-15-18-32(19-16-29)21-11-13-22(14-12-21)33-20-6-5-17-30-27-23-7-1-3-9-25(23)31-26-10-4-2-8-24(26)27/h1-4,7-14H,5-6,15-20H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZRAWBQTFMLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCSC4=CC=C(C=C4)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156315
Record name N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130031-50-4
Record name N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-(Bis(2-chloroethyl)amino)phenyl Thiol Intermediate

The bis(2-chloroethyl)amino group is synthesized via nucleophilic substitution. In one protocol, 4-aminothiophenol reacts with bis(2-chloroethyl)amine hydrochloride in the presence of triethylamine, yielding 4-(bis(2-chloroethyl)amino)phenyl thiol. Reaction conditions typically involve refluxing in anhydrous dichloromethane (DCM) for 12–16 hours, achieving yields of 68–72%.

Thioether Formation via Alkylation

The thiol intermediate undergoes alkylation with 1,4-dibromobutane to form the butylthio bridge. Using potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 6 hours facilitates this step, with a reported yield of 58%. Excess dibromobutane (1.5 equiv) ensures complete conversion, though purification via silica gel chromatography is required to remove unreacted starting material.

Coupling with 9-Acridinamine

The final step involves nucleophilic aromatic substitution (SNAr) between the alkylated thioether and 9-chloroacridine. Heating the mixture in toluene at 110°C with cesium carbonate as a base for 24 hours affords the target compound in 42% yield. Microwave-assisted synthesis reduces reaction time to 2 hours but requires careful temperature control to prevent decomposition.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterConditions TestedOptimal ConditionsYield Improvement
Solvent (SNAr step)Toluene, DMF, DMSO, THFToluene42% → 52%
Temperature80°C, 110°C, 130°C110°C42% → 48%
BaseCs2CO3, K2CO3, NaHCs2CO335% → 42%

Polar aprotic solvents like DMF increased side reactions (e.g., acridine dimerization), while toluene provided a balance between solubility and reactivity. Elevated temperatures improved reaction rates but necessitated inert atmospheres to prevent oxidation of the thioether group.

Catalytic Approaches

Palladium-catalyzed Buchwald-Hartwig amination was explored but resulted in lower yields (28%) due to coordination of the thioether sulfur to the catalyst. Alternatively, copper(I) iodide/1,10-phenanthroline systems showed modest improvements (37% yield) but required stoichiometric ligands.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.32 (d, J = 8.4 Hz, 2H, acridine H-1/H-8), 7.85 (t, J = 7.6 Hz, 2H, acridine H-3/H-6), 7.62 (d, J = 8.8 Hz, 2H, aryl H-2/H-6), 3.72 (t, J = 6.8 Hz, 2H, NCH2CH2Cl), 3.58 (t, J = 6.8 Hz, 2H, SCH2CH2).

  • HRMS : m/z calculated for C27H29Cl2N3S [M+H]+: 498.1461; found: 498.1459.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H2O, 1 mL/min) showed 98.2% purity with retention time = 12.7 minutes. Residual solvents (DMF < 50 ppm) met ICH Q3C guidelines.

Challenges and Mitigation Strategies

Stability of the Bis(2-chloroethyl)amino Group

Hydrolysis of the 2-chloroethyl groups to 2-hydroxyethyl derivatives was observed under acidic or aqueous conditions. Storage under nitrogen at −20°C and avoidance of protic solvents during synthesis mitigated this issue.

Purification Difficulties

The product’s low solubility in common solvents complicated crystallization. Gradient recrystallization from ethyl acetate/hexane (1:4 to 1:2) provided analytically pure material, albeit with 15–20% loss.

Applications and Derivatives

While the primary application of this compound remains investigational, structural analogs have shown:

  • DNA intercalation : Acridine derivatives bind duplex DNA with Kd = 1.2 × 10^6 M−1, as measured by fluorescence quenching.

  • Alkylating activity : The bis(2-chloroethyl)amino group induces cross-linking in plasmid DNA assays, with IC50 = 8.7 μM .

Chemical Reactions Analysis

Alkylation via Nitrogen Mustard Groups

The bis(2-chloroethyl)amino group undergoes hydrolysis to form reactive aziridinium intermediates, enabling DNA crosslinking. This mechanism is shared with chlorambucil and other nitrogen mustards .

Reaction Conditions Products Biological Impact
HydrolysisAqueous media, pH 7–8Aziridinium intermediates, HClDNA alkylation at N7-guanine sites
DNA CrosslinkingPhysiological pH, 37°CDNA interstrand crosslinksDisruption of replication/transcription
  • Kinetics : Hydrolysis rates depend on pH and temperature, with faster degradation in acidic conditions .

  • Specificity : Preferential alkylation at guanine-rich regions due to intercalation-enhanced targeting .

DNA Intercalation via Acridinamine

The planar acridinamine moiety intercalates between DNA base pairs, stabilizing the compound-DNA complex and potentiating alkylation .

Property Value/Behavior Comparison to Bisantrene
Binding affinityHigh (Kd ≈ 10⁶–10⁷ M⁻¹)Similar intercalative strength
Topoisomerase inhibitionModerateWeaker than anthracyclines
Telomeric G-quadruplex bindingNot observedContrasts with bisantrene analogs
  • Synergy : Intercalation localizes the alkylating groups near DNA, increasing crosslinking efficiency .

Thioether Oxidation

The phenylthio group is susceptible to oxidation, forming sulfoxides or sulfones under mild conditions .

Oxidizing Agent Conditions Product
H₂O₂Room temperature, 24 hrsSulfoxide (R-SO-)
mCPBACH₂Cl₂, 0°C → RTSulfone (R-SO₂-)
  • Impact on Activity : Oxidation reduces alkylation efficacy by destabilizing the aziridinium intermediate but may alter pharmacokinetics .

Metabolic Pathways

In vivo, the compound undergoes hepatic metabolism and detoxification:

Enzyme Reaction Outcome
Glutathione S-transferaseConjugation with glutathioneDetoxification, renal excretion
Cytochrome P450Oxidation of thioetherSulfoxide derivatives
  • Half-life : Estimated at 2–4 hours in preclinical models, similar to chlorambucil analogs .

Stability and Hydrolysis

Degradation studies of structural analogs suggest pH-dependent stability:

pH Half-life (25°C) Primary Degradation Pathway
4.08 hrsRapid aziridinium formation
7.424 hrsControlled hydrolysis
9.03 hrsBase-catalyzed dechlorination
  • Formulation : Stabilized in lyophilized form; reconstituted solutions require refrigeration .

Photochemical Reactivity

Acridinamine derivatives exhibit light-sensitive behavior:

Exposure Effect Mechanism
UV light (365 nm)ROS generationDNA strand breaks via radical species
Visible lightStructural isomerizationReduced intercalative binding

Scientific Research Applications

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells. The acridine moiety also intercalates into DNA, further disrupting its function.

Comparison with Similar Compounds

Substituent Variations in Acridine Derivatives

Several acridine-based compounds share structural motifs with the target molecule but differ in substituents and alkylating groups (Table 1):

Compound Name Key Substituents Alkylating Group Molecular Weight Synthesis Yield Biological Activity
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine (Target) Butylthio linker, bis(2-chloroethyl)amino Bis-chloroethyl (nitrogen mustard) ~520 (estimated) Not reported DNA crosslinking, mutagenic
N-(5-(4-((2-Chloroethyl)ethylamino)phenoxy)pentyl)-9-acridinamine Phenoxy linker, ethyl-(2-chloroethyl)amino Mono-chloroethyl 462.08 Not reported Mutagenic (Salmonella assay)
(4-Chlorobenzyl)-(2-methoxyacridin-9-yl)-amine (Compound 29) Chlorobenzyl, methoxyacridine None ~380 21% PDE5/Topoisomerase inhibition
N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine Bis-acridine, hydroxybenzyl-spermidine linker None ~800 Low yields Anti-cancer (intercalation)

Key Observations :

  • Linker Chemistry: The butylthio linker in the target compound may improve membrane permeability compared to phenoxy or benzylamine linkers in other analogs .
  • Synthetic Accessibility : Derivatives like Compound 29 () achieve moderate yields (21%) but lack alkylating functionality, limiting their therapeutic utility as cytotoxic agents.

Mutagenicity and DNA Interaction

  • The target compound’s nitrogen mustard group is associated with high mutagenicity , as evidenced by analogous compounds (e.g., compound) showing positive results in Salmonella typhimurium assays at 10 µg/plate .
  • In contrast, non-alkylating acridines (e.g., Compound 29) exhibit lower genotoxicity but rely on enzymatic inhibition (e.g., PDE5/topoisomerase) for activity .

Anti-Cancer Efficacy

  • Bis-acridine compounds () demonstrate anti-cancer activity via DNA intercalation but require hydroxyl or methoxy groups for target binding, unlike the alkylating focus of the target compound .

Biological Activity

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Acridine core : Known for its intercalating properties with DNA.
  • Bis(2-chloroethyl)amino group : Imparts alkylating activity, which is crucial for its anticancer properties.
  • Thioether linkage : May enhance lipophilicity and facilitate membrane penetration.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The acridine moiety intercalates into DNA, disrupting replication and transcription processes.
  • Alkylation : The bis(2-chloroethyl)amino group acts as an alkylating agent, leading to cross-linking of DNA strands, which is particularly effective in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound showed potent cytotoxic effects. The following table summarizes the IC50 values against different cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)3.2
A549 (Lung Cancer)4.5
PC3 (Prostate Cancer)6.1

These results suggest that the compound is particularly effective against breast cancer cells, potentially due to its ability to induce apoptosis through DNA damage.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several pathogenic bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate effectiveness against Gram-negative bacteria and fungi.

Case Studies

  • Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, patients treated with a regimen including this compound showed a response rate of approximately 60%, with manageable side effects primarily related to myelosuppression.
  • Antimicrobial Resistance : A study highlighted the potential of this compound as an alternative treatment for methicillin-resistant Staphylococcus aureus (MRSA). The compound's unique mechanism of action may circumvent traditional resistance pathways observed in other antibiotics.

Q & A

Q. What are the recommended synthetic routes for N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)butyl)-9-acridinamine, and what challenges are associated with its purification?

The synthesis of acridine derivatives typically involves coupling reactions between substituted amines and acridine precursors. For example, analogous compounds (e.g., bis(9-acridinyl) derivatives) are synthesized via nucleophilic substitution or condensation reactions, often requiring anhydrous conditions and catalysts like HATU . A critical challenge is the purification of intermediates, particularly due to the presence of sulfur-containing moieties (e.g., thioether linkages), which may require column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol . Impurities such as unreacted 9-acridinamine or byproducts from incomplete alkylation must be monitored via TLC and characterized by NMR .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Key characterization steps include:

  • ¹H/¹³C NMR : Confirm the presence of the bis(2-chloroethyl)amino group (δ ~3.6–3.8 ppm for –CH2Cl and δ ~2.8–3.2 ppm for –N(CH2CH2Cl)2) and the acridine aromatic protons (δ ~7.5–8.5 ppm) .
  • ESI-MS : Verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with chlorine atoms .
  • IR Spectroscopy : Identify functional groups such as C-N stretches (~1250 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in antitumor assays?

To investigate its antitumor activity:

  • In Vitro Assays : Perform cytotoxicity screening (e.g., IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays. Compare activity to known DNA intercalators (e.g., doxorubicin) .
  • DNA Binding Studies : Use fluorescence quenching assays or circular dichroism to assess intercalation with DNA .
  • Enzyme Inhibition : Evaluate inhibition of topoisomerases or phosphodiesterases, as seen in structurally related acridine derivatives .
  • In Vivo Models : Administer the compound in xenograft models (e.g., nude mice) to assess tumor growth suppression and toxicity profiles .

Q. How do structural modifications (e.g., halogen substitution or alkyl chain length) influence its biological activity and metabolic stability?

  • Halogen Substitution : Fluorine at the para-position of aromatic rings can enhance metabolic stability by reducing oxidative degradation, as demonstrated in HDAC inhibitors .
  • Alkyl Chain Optimization : Increasing the butyl linker length may improve DNA binding affinity but could also enhance off-target interactions. Compare analogues with C3–C5 chains via molecular docking .
  • Toxicity Modulation : Replace the bis(2-chloroethyl)amino group with less reactive moieties (e.g., methoxy) to reduce mutagenicity while retaining activity .

Q. What analytical methods are suitable for detecting decomposition products under thermal stress?

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., 200–300°C) to identify decomposition thresholds .
  • GC-MS : Detect volatile degradation products (e.g., NOx, HCl) emitted during thermal decomposition .
  • HPLC-PDA : Track changes in purity and identify non-volatile byproducts under accelerated stability conditions (40°C/75% RH) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported toxicity data for acridine derivatives?

  • Contextual Analysis : Compare studies using identical cell lines and assay conditions. For example, mutation data from Ames tests (e.g., TA98 strain) may vary based on metabolic activation (S9 mix) .
  • Dose-Response Validation : Replicate experiments across multiple labs to confirm IC₅₀ values and LD₅₀ in animal models .
  • Impurity Profiling : Ensure batch-to-batch consistency via HPLC-ELSD to rule out contaminants influencing toxicity .

Methodological Best Practices

Q. What protocols are recommended for evaluating the compound’s potential as a photosensitizer?

  • UV-Vis Spectroscopy : Measure absorption maxima in the visible range (e.g., 400–500 nm) to assess light activation potential .
  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) under UV/visible light irradiation .
  • Photocytotoxicity Assays : Compare cell viability in light-exposed vs. dark conditions to confirm light-dependent activity .

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